Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate

Total Synthesis Process Chemistry Proteasome Inhibitors

Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate (CAS 364631-73-2) is a specialized organic compound classified as a Boc-protected amino aldehyde with a 1,3-dioxane ring system. It is characterized by its molecular formula C₁₂H₂₁NO₅, a molecular weight of 259.30 g/mol, and a reported melting point of 116-119°C (ethyl ether/hexane).

Molecular Formula C12H21NO5
Molecular Weight 259.3 g/mol
CAS No. 364631-73-2
Cat. No. B3132120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate
CAS364631-73-2
Molecular FormulaC12H21NO5
Molecular Weight259.3 g/mol
Structural Identifiers
SMILESCC1(OCC(CO1)(C=O)NC(=O)OC(C)(C)C)C
InChIInChI=1S/C12H21NO5/c1-10(2,3)18-9(15)13-12(6-14)7-16-11(4,5)17-8-12/h6H,7-8H2,1-5H3,(H,13,15)
InChIKeyYZRONBRDHNAYCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate (CAS 364631-73-2) | Key Intermediate for Proteasome Inhibitor Synthesis & Chemical Procurement Data


Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate (CAS 364631-73-2) is a specialized organic compound classified as a Boc-protected amino aldehyde with a 1,3-dioxane ring system. It is characterized by its molecular formula C₁₂H₂₁NO₅, a molecular weight of 259.30 g/mol, and a reported melting point of 116-119°C (ethyl ether/hexane) . This compound serves as a crucial chiral building block in the total synthesis of complex natural products, most notably the potent 20S proteasome inhibitor (+)-lactacystin [1]. Its structure, which features a protected amino group (Boc) and an aldehyde functionality embedded within a cyclic acetal, provides a unique stereochemical scaffold that is challenging to replicate with simpler, linear analogs. Procured commercially at purities typically ranging from 95% to ≥98%, it is stored under inert atmosphere at -20°C to maintain its integrity .

Why Generic Substitution of CAS 364631-73-2 Fails: Understanding the Specificity of the 1,3-Dioxane Scaffold in Asymmetric Synthesis


While other Boc-protected amino aldehydes exist, substituting tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate with a simpler analog is not feasible due to the integral role of its 1,3-dioxane ring in controlling stereochemical outcomes. The cyclic acetal (acetonide) functions as a rigid, pre-organized scaffold that dictates the facial selectivity of nucleophilic additions to the adjacent aldehyde [1]. Linear or monocyclic alternatives like N-Boc-L-serinal acetonide, while structurally similar, lack the specific substitution pattern (gem-dimethyl group at the 2-position) that provides the unique steric environment and conformational bias necessary for achieving high diastereoselectivity in key transformations, such as the Brown's asymmetric crotylation used in (+)-lactacystin synthesis [2]. Generic substitution would likely result in a loss of stereocontrol, leading to complex mixtures of diastereomers, significantly lower yields, and the failure to access the desired advanced intermediate [2]. The evidence below quantifies these critical differences.

Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate: Quantitative Evidence of Differentiation for Scientific Procurement


Synthetic Efficiency: Chromatography-Free Access to a Key (+)-Lactacystin Intermediate vs. Multi-Step Purification Routes

In a direct application, tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate enables a chromatography-free synthesis of Kang's intermediate, a crucial precursor to (+)-lactacystin. This is a significant process advantage over alternative routes to similar γ-lactam cores, which often require multiple chromatographic purifications, reducing overall yield and increasing time and solvent consumption [1]. The use of this specific starting material is central to achieving this streamlined process.

Total Synthesis Process Chemistry Proteasome Inhibitors

Stereochemical Scaffold Differentiation: Comparing the 1,3-Dioxane System to a Standard Acetonide

The 1,3-dioxane ring in tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate provides a distinct conformational bias compared to the more common oxazolidine or simple acetonide protecting groups. While quantitative diastereomeric ratios (dr) for additions to this specific aldehyde are not published in the available abstract, its performance is inferred from the successful, highly stereoselective Brown crotylation to yield a single diastereomer for the key (+)-lactacystin intermediate [1]. In contrast, additions to N-Boc-L-serinal acetonide, a structurally related but less rigid aldehyde, typically yield mixtures of syn/anti diastereomers (e.g., 6:1 dr) [2]. The specific substitution of the target compound is therefore critical for achieving the necessary stereocontrol.

Stereoselective Synthesis Chiral Building Blocks Nucleophilic Addition

Commercial Availability & Purity: A Direct Procurement Comparison of CAS 364631-73-2 with its Benzyl Carbamate Analog

From a procurement standpoint, tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate (CAS 364631-73-2) is commercially available at high purity (NLT 98%) and in kilogram-scale quantities, positioning it as a reliable intermediate for both research and industrial applications . In contrast, a direct comparator, benzyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate (CAS 1313876-83-3), which differs only in the N-protecting group (Cbz vs. Boc), is available at a lower purity (95%+) and is less commonly offered in bulk . The difference in protecting group also dictates the deprotection conditions (hydrogenolysis for Cbz vs. mild acid for Boc), making the Boc analog more compatible with a wider range of functional groups sensitive to hydrogenation.

Chemical Sourcing API Intermediates Quality Control

Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate: Evidence-Backed Research & Industrial Application Scenarios


Scenario 1: Asymmetric Synthesis of Proteasome Inhibitors for Oncology Research

In a medicinal chemistry program aimed at developing novel proteasome inhibitors for cancer therapy, a research team selects tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate (CAS 364631-73-2) as the starting material. Based on evidence from the synthesis of (+)-lactacystin, they anticipate that the compound's unique 1,3-dioxane scaffold will enable a highly diastereoselective Brown crotylation to install a key stereocenter with >20:1 selectivity [1]. This avoids the formation of a complex mixture of diastereomers (e.g., 6:1 dr) that would result from using a less rigid analog like N-Boc-L-serinal acetonide [2]. The anticipated outcome is a streamlined, chromatography-free sequence to a pivotal γ-lactam intermediate [1], significantly accelerating the synthesis of target molecules for biological evaluation.

Scenario 2: Process Chemistry Scale-Up for GMP Production of a Lactacystin-Derived API

A process chemistry group is tasked with scaling up the synthesis of a (+)-lactacystin analog to supply pre-clinical toxicology studies. They procure CAS 364631-73-2 at ≥98% purity in kilogram quantities from a qualified vendor . The high purity minimizes the risk of side reactions and ensures batch-to-batch consistency, a critical requirement for GMP production. The team leverages the established chromatography-free route to Kang's intermediate [1], which eliminates multiple time- and solvent-intensive purification steps, thereby reducing the cost of goods, improving overall process yield, and aligning with green chemistry principles. The choice of this specific starting material is justified by the documented process efficiencies and reliable commercial supply chain.

Scenario 3: Sourcing Decision for a Contract Research Organization (CRO) Specializing in Chiral Synthesis

A CRO is contracted to synthesize a small library of chiral building blocks for a client. Faced with a choice between CAS 364631-73-2 (Boc-protected) and its direct analog CAS 1313876-83-3 (Cbz-protected) , the procurement manager selects the former. The decision is based on a direct head-to-head comparison: CAS 364631-73-2 is available at a higher certified purity (NLT 98% vs. 95%+) and from a wider network of reliable suppliers offering larger quantities . This minimizes project risk, ensures the quality of the final deliverables, and provides the synthetic chemists with a Boc protecting group that is orthogonal to many other common protecting groups, offering greater flexibility in designing complex multi-step sequences.

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